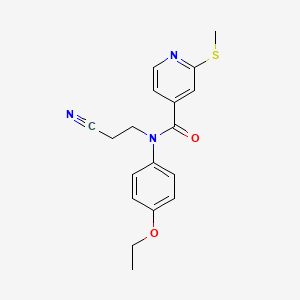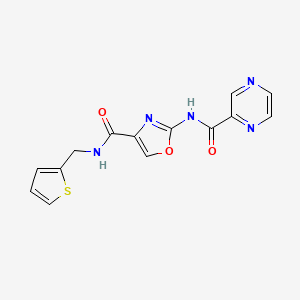
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through reactions such as nitration, halogenation, or alkylation.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carboxylic acids or their derivatives (e.g., acid chlorides).
Addition of the Cyanoethyl and Ethoxyphenyl Groups: These groups can be added through nucleophilic substitution reactions or other suitable organic transformations.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via thiolation reactions using reagents like methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(ethylsulfanyl)pyridine-4-carboxamide
- N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-3-carboxamide
Uniqueness
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyanoethyl, ethoxyphenyl, and methylsulfanyl groups in the pyridine carboxamide framework can result in unique interactions with molecular targets and distinct physicochemical properties.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-3-23-16-7-5-15(6-8-16)21(12-4-10-19)18(22)14-9-11-20-17(13-14)24-2/h5-9,11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENDHBDXTFBTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCC#N)C(=O)C2=CC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2754004.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2754007.png)

![(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one](/img/structure/B2754009.png)
![3-oxo-2-phenyl-N,5-dipropyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
![3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2754012.png)
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)


![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)

![N'-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2754019.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2754021.png)
